molecular formula C8H8Cl2N2 B13323088 3-(Azetidin-3-yl)-2,6-dichloropyridine

3-(Azetidin-3-yl)-2,6-dichloropyridine

Cat. No.: B13323088
M. Wt: 203.07 g/mol
InChI Key: GBUQHKAMEGDAHE-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-2,6-dichloropyridine is a heterocyclic compound that features both azetidine and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-2,6-dichloropyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the use of a Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by aza-Michael addition with NH-heterocycles to yield the target compound . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or DMF (Dimethylformamide).

Industrial Production Methods

For industrial production, a green and cost-effective synthesis method is preferred. This involves using commercially available and low-cost starting materials, such as benzylamine, and employing green oxidation reactions in microchannel reactors . This approach not only reduces the cost but also minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-2,6-dichloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted azetidines and pyridines, which can be further utilized in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-2,6-dichloropyridine involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, modulating their activity. The compound’s dichloropyridine moiety enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-3-yl)-2,6-dichloropyridine is unique due to the combination of the azetidine and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its versatility in synthetic chemistry and its potential as a pharmacologically active compound .

Properties

Molecular Formula

C8H8Cl2N2

Molecular Weight

203.07 g/mol

IUPAC Name

3-(azetidin-3-yl)-2,6-dichloropyridine

InChI

InChI=1S/C8H8Cl2N2/c9-7-2-1-6(8(10)12-7)5-3-11-4-5/h1-2,5,11H,3-4H2

InChI Key

GBUQHKAMEGDAHE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C(N=C(C=C2)Cl)Cl

Origin of Product

United States

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